[2-(4-bromophenyl)-5,7-dimethyl-4,6-dioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(17),3(8),9,11,13,15-hexaen-17-yl] acetate
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Overview
Description
5-(4-bromophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidin-6-yl acetate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The compound’s structure includes a bromophenyl group, a dimethyl group, and an acetate group, making it a unique and potentially valuable molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidin-6-yl acetate typically involves multi-step organic reactions. One common method involves the condensation of a bromophenyl derivative with a dimethylated indeno-pyrido-pyrimidine precursor. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidin-6-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of substituted analogs .
Scientific Research Applications
5-(4-bromophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidin-6-yl acetate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of cancer research and antimicrobial therapy
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidin-6-yl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2,3-d]pyrimidine: This compound shares a similar pyrido[2,3-d]pyrimidine core but differs in its substituents, which can lead to different biological activities and applications.
Pyrido[2,3-d]pyrimidin-5-one derivatives:
Uniqueness
The uniqueness of 5-(4-bromophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidin-6-yl acetate lies in its specific combination of functional groups and ring structures. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C24H18BrN3O4 |
---|---|
Molecular Weight |
492.3g/mol |
IUPAC Name |
[2-(4-bromophenyl)-5,7-dimethyl-4,6-dioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(17),3(8),9,11,13,15-hexaen-17-yl] acetate |
InChI |
InChI=1S/C24H18BrN3O4/c1-12(29)32-21-16-7-5-4-6-15(16)20-18(21)17(13-8-10-14(25)11-9-13)19-22(26-20)27(2)24(31)28(3)23(19)30/h4-11,17H,1-3H3 |
InChI Key |
NVQXNQFMIQCQJV-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C2C(C3=C(N=C2C4=CC=CC=C41)N(C(=O)N(C3=O)C)C)C5=CC=C(C=C5)Br |
Canonical SMILES |
CC(=O)OC1=C2C(C3=C(N=C2C4=CC=CC=C41)N(C(=O)N(C3=O)C)C)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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